

The Technical Guide to PVZB1194 for Tumor Research

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Compound of Interest

Compound Name: PVZB1194

Cat. No.: B15605635

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PVZB1194 is a novel, biphenyl-type small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2][3] The overexpression of Eg5 has been observed in various cancers, including breast, lung, ovarian, bladder, and pancreatic cancer, making it an attractive target for anticancer therapy.[2][3] Unlike many other Eg5 inhibitors that bind to the allosteric pocket formed by loop L5, helix $\alpha 2$, and helix $\alpha 3$, **PVZB1194** uniquely targets a different allosteric site at the interface of helices $\alpha 4$ and $\alpha 6$. [2][4] This distinct binding mode leads to an ATP-competitive inhibition mechanism, offering a potential advantage in overcoming resistance to other classes of Eg5 inhibitors.[2][5] This technical guide provides a comprehensive overview of **PVZB1194**, including its mechanism of action, available quantitative data, detailed experimental protocols, and potential therapeutic strategies.

Mechanism of Action

PVZB1194 functions as an allosteric inhibitor of Eg5.[2][4] It binds to a pocket located approximately 15 Å from the ATP-binding site, at the junction of the $\alpha 4$ and $\alpha 6$ helices.[2][4] This binding event induces a conformational change in the Eg5 motor domain. Specifically, the binding of **PVZB1194** stabilizes loop L11 at the entrance of the $\alpha 4/\alpha 6$ pocket and influences the conformation of the neck-linker region.[2][4][6] These structural alterations are transmitted to

the ATP-binding pocket, affecting the interaction of ATP with the motor domain and leading to ATP-competitive inhibition.^{[2][4]}

The inhibition of Eg5's ATPase activity prevents the motor protein from sliding microtubules apart. This disruption of microtubule dynamics blocks centrosome separation and the formation of a bipolar spindle during mitosis. Consequently, cells are arrested in mitosis with a characteristic "monoastral" spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.^[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.^[2]

Data Presentation

Quantitative data for **PVZB1194** is limited in the public domain. The following tables summarize the available information.

Table 1: In Vitro Inhibitory Activity of **PVZB1194**

Compound	Target	Assay Type	IC50 (nM)	Reference
PVZB1194	Eg5	Not Specified	120	(BindingDB: 3WPN)
PVZB1194	Eg5	Not Specified	140	^[5]

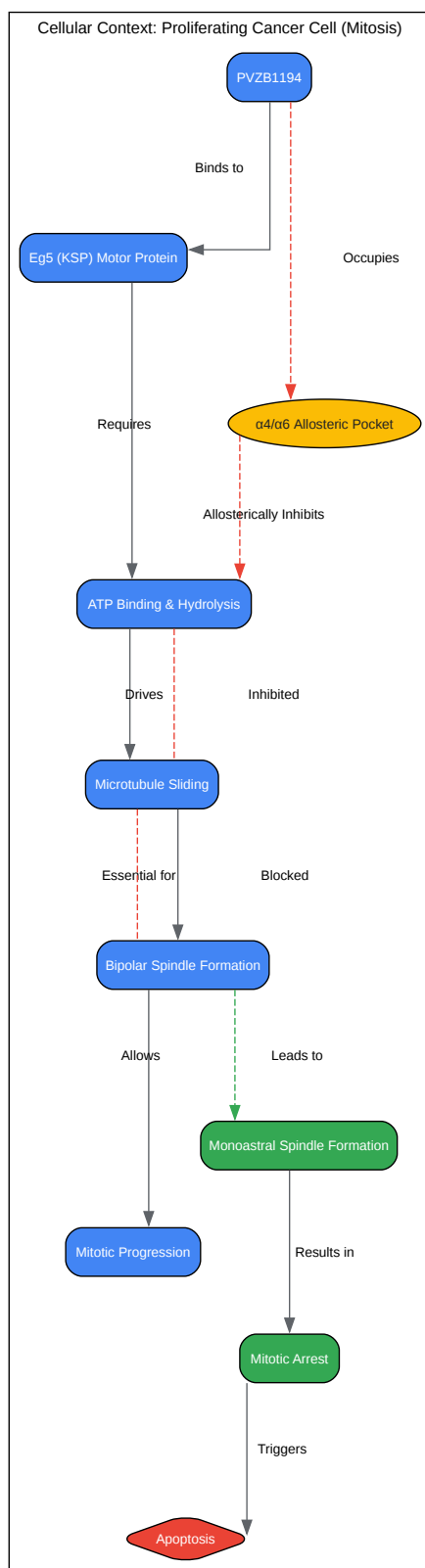
Table 2: Comparative In Vitro Activity of a More Potent Biphenyl-Type Eg5 Inhibitor

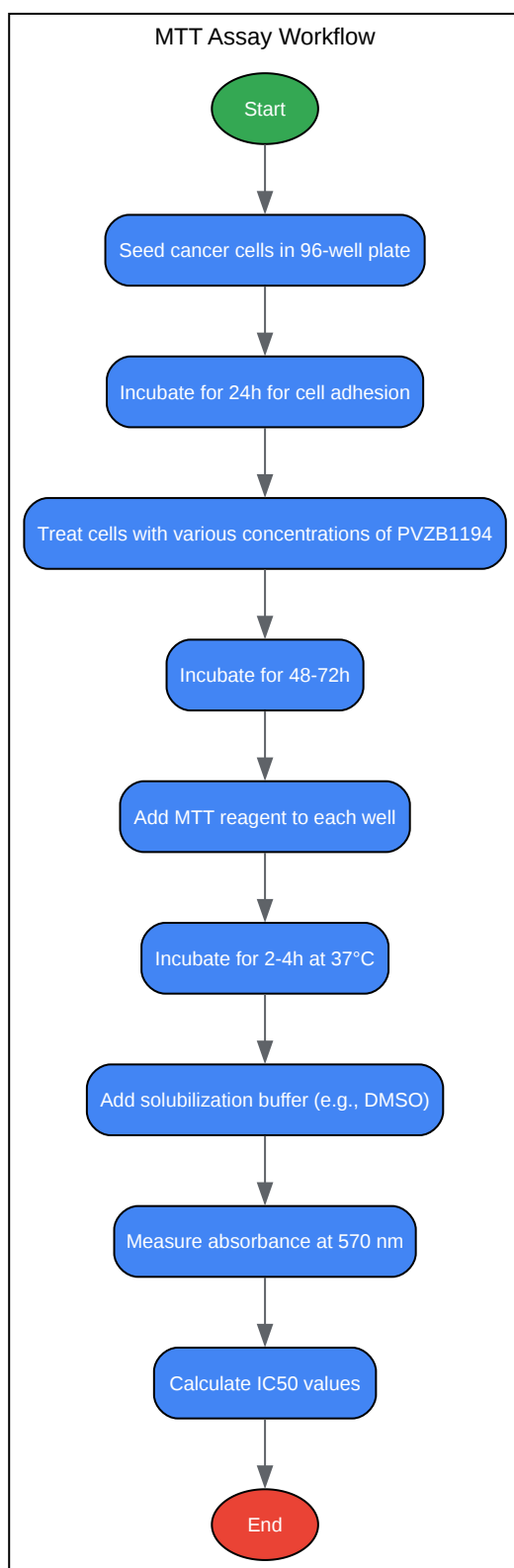
Compound	Target	Assay Type	IC50 (nM)	Reference
Biphenyl Compound (Entry 38)	Eg5	Not Specified	5	^[5]

Note: Specific cell line data for the antiproliferative activity of **PVZB1194** is not readily available in the cited literature. In vivo efficacy data, such as tumor growth inhibition in xenograft models, has not been publicly reported for **PVZB1194**.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PVZB1194-Induced Mitotic Arrest and Apoptosis





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